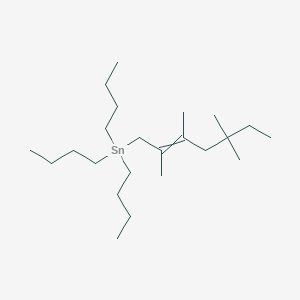
Tributyl(2,3,5,5-tetramethylhept-2-EN-1-YL)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a tributyl group and a 2,3,5,5-tetramethylhept-2-en-1-yl group. Organotin compounds are widely used in organic synthesis due to their versatility and reactivity. This particular compound is notable for its applications in radical reactions and as a reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane can be synthesized through the reaction of tributylstannyl chloride with 2,3,5,5-tetramethylhept-2-en-1-yl lithium or Grignard reagents. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane undergoes various chemical reactions, including:
Radical Reactions: It is commonly used in radical reactions due to the weak tin-hydrogen bond, which can cleave homolytically.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tributylstannyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form organotin oxides and reduction reactions to form organotin hydrides.
Common Reagents and Conditions
Radical Reactions: Typically involve radical initiators like azobisisobutyronitrile (AIBN) and solvents such as benzene or toluene.
Substitution Reactions: Common reagents include halides, alkoxides, and amines, with solvents like dichloromethane or THF.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products
Radical Reactions: Products include various substituted alkanes and alkenes.
Substitution Reactions: Products depend on the nucleophile used, often resulting in new organotin compounds.
Oxidation and Reduction: Products include organotin oxides and hydrides.
Applications De Recherche Scientifique
Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane involves the homolytic cleavage of the tin-hydrogen bond, generating tin-centered radicals. These radicals can initiate or propagate radical chain reactions, making the compound a valuable reagent in radical chemistry. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyl(vinyl)tin
- Tributyl(2-thienyl)stannane
- Tributyl(prop-1-yn-1-yl)stannane
Uniqueness
Tributyl(2,3,5,5-tetramethylhept-2-en-1-yl)stannane is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers advantages in terms of stability and ease of handling, making it a preferred choice in certain synthetic applications.
Propriétés
Numéro CAS |
656824-59-8 |
|---|---|
Formule moléculaire |
C23H48Sn |
Poids moléculaire |
443.3 g/mol |
Nom IUPAC |
tributyl(2,3,5,5-tetramethylhept-2-enyl)stannane |
InChI |
InChI=1S/C11H21.3C4H9.Sn/c1-7-11(5,6)8-10(4)9(2)3;3*1-3-4-2;/h2,7-8H2,1,3-6H3;3*1,3-4H2,2H3; |
Clé InChI |
RZHYDAIYRXJZLU-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)CC(=C(C)CC(C)(C)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


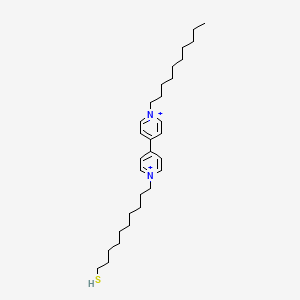


![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)-](/img/structure/B12538376.png)
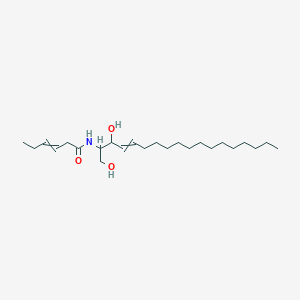
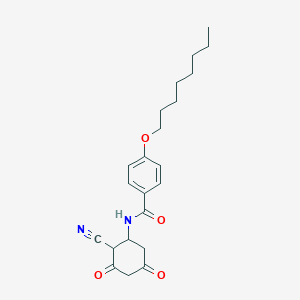
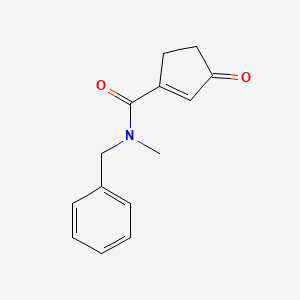
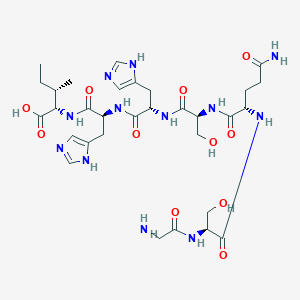
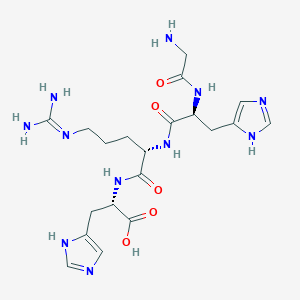
![Butanoic acid, 2-[3-[[3-(4-chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-, (2R)-](/img/structure/B12538413.png)
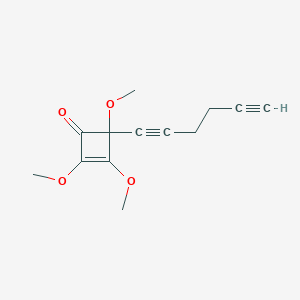
![Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)](/img/structure/B12538429.png)
![2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid](/img/structure/B12538441.png)
![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)
